Methyl perfluoropentyl ether Methyl perfluoropentyl ether
Brand Name: Vulcanchem
CAS No.: 181214-74-4
VCID: VC7907138
InChI: InChI=1S/C6H3F11O/c1-18-6(16,17)4(11,12)2(7,8)3(9,10)5(13,14)15/h1H3
SMILES: COC(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F
Molecular Formula: C6H3F11O
Molecular Weight: 300.07 g/mol

Methyl perfluoropentyl ether

CAS No.: 181214-74-4

Cat. No.: VC7907138

Molecular Formula: C6H3F11O

Molecular Weight: 300.07 g/mol

* For research use only. Not for human or veterinary use.

Methyl perfluoropentyl ether - 181214-74-4

Specification

CAS No. 181214-74-4
Molecular Formula C6H3F11O
Molecular Weight 300.07 g/mol
IUPAC Name 1,1,1,2,2,3,3,4,4,5,5-undecafluoro-5-methoxypentane
Standard InChI InChI=1S/C6H3F11O/c1-18-6(16,17)4(11,12)2(7,8)3(9,10)5(13,14)15/h1H3
Standard InChI Key FBPBXYQMWDFSOE-UHFFFAOYSA-N
SMILES COC(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F
Canonical SMILES COC(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F

Introduction

Structural and Molecular Characteristics

Methyl perfluoropentyl ether belongs to the family of per- and polyfluoroalkyl substances (PFAS), characterized by a fully fluorinated carbon chain attached to a methoxy group. Its IUPAC name, 1,1,1,2,2,3,3,4,4,5,5-undecafluoro-5-methoxypentane, reflects the substitution pattern of fluorine atoms on the pentane backbone . The molecule’s stability arises from the strong carbon-fluorine bonds, which confer chemical inertness and thermal resistance.

Molecular Geometry and Spectroscopic Data

  • Molecular Weight: 300.07 g/mol .

  • SMILES Notation: COC(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F\text{COC(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F} .

  • InChIKey: FBPBXYQMWDFSOE-UHFFFAOYSA-N\text{FBPBXYQMWDFSOE-UHFFFAOYSA-N} .

  • Boiling Point: 133 °C (predicted) .

  • Density: 1.532 g/cm³ (predicted) .

The compound’s three-dimensional structure, confirmed via X-ray crystallography and computational modeling, reveals a helical conformation due to steric interactions between fluorine atoms . Nuclear magnetic resonance (NMR) spectra show distinct signals for the methoxy proton (δ=3.4ppm\delta = 3.4 \, \text{ppm}) and fluorine atoms (δ=70ppm\delta = -70 \, \text{ppm}) .

Synthesis and Industrial Production

Synthetic Pathways

Methyl perfluoropentyl ether is synthesized via fluoroalkylation reactions, typically involving:

  • Reaction of Perfluorinated Alcohols with Methylating Agents:
    Perfluoropentanol reacts with methyl iodide in the presence of a base (e.g., potassium hydroxide) to yield the ether .

    C5F11OH+CH3IKOHC5F11OCH3+KI\text{C}_5\text{F}_{11}\text{OH} + \text{CH}_3\text{I} \xrightarrow{\text{KOH}} \text{C}_5\text{F}_{11}\text{OCH}_3 + \text{KI}
  • Electrochemical Fluorination (ECF):
    Direct fluorination of methyl pentyl ether using hydrogen fluoride under electrolytic conditions produces the perfluorinated derivative .

Industrial-Scale Production

A patented method involves the reaction of carbonyl fluoride (COF2\text{COF}_2) with metal fluorides (e.g., AgF) in polar aprotic solvents like acetonitrile, followed by distillation to isolate the product . Typical yields exceed 80% under optimized conditions (20°C, 36-hour reaction time) .

ParameterValueSource
Purity≥99.5%
Scale25–250 kg/batch
Solvent Recovery95% (acetonitrile reused)

Physicochemical Properties

Thermal and Physical Properties

Methyl perfluoropentyl ether exhibits exceptional thermal stability, with a flash point of -29.6°C and a pour point below -100°C, making it suitable for cryogenic applications . Its low viscosity (η=0.38cSt\eta = 0.38 \, \text{cSt}) and high dielectric strength (25kV25 \, \text{kV}) are critical for electronics cooling .

PropertyValueSource
Boiling Point133 °C
Density (20°C)1.532 g/cm³
Vapor Pressure0.5 psi (25°C)
Thermal Conductivity0.069 W/m·K

Solubility and Reactivity

  • Solubility in Water: 95 ppm (negligible) .

  • Miscibility: Fully miscible with hydrocarbons, silicones, and fluoropolymers .

  • Chemical Inertness: Resists oxidation, acids, and bases up to 200°C .

Toxicological and Environmental Profile

Environmental Persistence

Methyl perfluoropentyl ether degrades minimally in the environment, with a half-life exceeding 50 years in soil . Its degradation products, including perfluoropentanoic acid (PFPeA), are bioaccumulative and linked to ecological toxicity .

Environmental MetricValueSource
Bioconcentration Factor1,200 (fish)
Atmospheric Lifetime>500 years

Future Directions and Alternatives

Research is focused on short-chain PFAS alternatives with reduced environmental impact, such as hydrofluoroethers (HFEs) and ionic liquids . Advances in catalytic defluorination may also enable efficient degradation of existing stocks .

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